Cas no 2276524-05-9 ((3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

(3S)-3-{(Prop-2-en-1-yloxy)carbonylamino}pentanoic acid is a chiral carboxylic acid derivative featuring a prop-2-en-1-yloxycarbonyl (Alloc) protecting group on the amino functionality. The (3S)-stereochemistry ensures enantiomeric purity, making it valuable for asymmetric synthesis and peptide coupling applications. The Alloc group is selectively removable under mild conditions, offering compatibility with acid- or base-sensitive substrates. The pentanoic acid moiety provides a versatile handle for further functionalization, such as esterification or amidation. This compound is particularly useful in medicinal chemistry and materials science, where controlled deprotection and precise stereochemical control are required. Its stability under standard storage conditions and well-defined reactivity profile enhance its utility in complex synthetic workflows.
(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid structure
2276524-05-9 structure
Product name:(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
CAS No:2276524-05-9
MF:C9H15NO4
Molecular Weight:201.219702959061
CID:5638151
PubChem ID:165909688

(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 2276524-05-9
    • EN300-28272407
    • (3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
    • (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
    • インチ: 1S/C9H15NO4/c1-3-5-14-9(13)10-7(4-2)6-8(11)12/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)/t7-/m0/s1
    • InChIKey: BNWNDDJJYJWAII-ZETCQYMHSA-N
    • SMILES: O(CC=C)C(N[C@H](CC(=O)O)CC)=O

計算された属性

  • 精确分子量: 201.10010796g/mol
  • 同位素质量: 201.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 1

(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28272407-10g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9
10g
$5774.0 2023-09-09
Enamine
EN300-28272407-5g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9
5g
$3894.0 2023-09-09
Enamine
EN300-28272407-0.05g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
0.05g
$1129.0 2025-03-19
Enamine
EN300-28272407-0.1g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
0.1g
$1183.0 2025-03-19
Enamine
EN300-28272407-0.25g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
0.25g
$1235.0 2025-03-19
Enamine
EN300-28272407-2.5g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
2.5g
$2631.0 2025-03-19
Enamine
EN300-28272407-5.0g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
5.0g
$3894.0 2025-03-19
Enamine
EN300-28272407-10.0g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
10.0g
$5774.0 2025-03-19
Enamine
EN300-28272407-0.5g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
0.5g
$1289.0 2025-03-19
Enamine
EN300-28272407-1.0g
(3S)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2276524-05-9 95.0%
1.0g
$1343.0 2025-03-19

(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 関連文献

(3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS No. 2276524-05-9)

The compound (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid (CAS No. 2276524-05-9) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pentanoic acid backbone and a prop-2-en-1-yloxy carbonylamino group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug development, particularly in targeting enzymes and receptors involved in metabolic pathways.

One of the most frequently asked questions about (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid is its role in peptide synthesis and prodrug design. The compound’s ability to act as a protecting group for amino acids has garnered attention in the field of medicinal chemistry. Recent studies highlight its utility in creating biodegradable polymers, which align with the growing demand for sustainable materials in healthcare and biotechnology. This aligns with the global trend toward green chemistry and eco-friendly synthesis methods.

Another hot topic surrounding CAS No. 2276524-05-9 is its potential in targeted drug delivery systems. The compound’s carbamate linkage and allyloxy group provide a versatile platform for conjugation with therapeutic agents. This has led to explorations in cancer therapeutics and anti-inflammatory drugs, where precise delivery mechanisms are critical. Researchers are also investigating its compatibility with nanocarriers, a trending area in nanomedicine.

From a synthetic chemistry perspective, (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid is often discussed in the context of stereoselective synthesis. Its (3S)-configuration is particularly valuable for creating chiral building blocks, which are essential for developing enantiomerically pure pharmaceuticals. This addresses a common industry challenge: minimizing off-target effects in drug candidates. The compound’s stability under various pH conditions further enhances its appeal for formulation scientists.

In the realm of computational chemistry, CAS No. 2276524-05-9 has been the subject of molecular docking studies. These simulations aim to predict its interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or kinases. Such insights are invaluable for virtual screening campaigns, a cost-effective strategy in early-stage drug discovery. This ties into the broader interest in AI-driven drug design, a rapidly evolving field.

Quality control and analytical characterization of (3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid are also critical discussion points. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm its structural integrity. These methods are essential for meeting regulatory standards in GMP-compliant production, a key concern for manufacturers supplying the pharmaceutical industry.

Looking ahead, the demand for CAS No. 2276524-05-9 is expected to rise, driven by its versatility in bioconjugation and material science applications. Innovations in continuous flow chemistry may further streamline its synthesis, addressing scalability challenges. As research continues, this compound is poised to play a pivotal role in advancing precision medicine and next-generation therapeutics.

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